molecular formula C19H13ClF3N3O2S B2701755 N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 477868-66-9

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide

Cat. No.: B2701755
CAS No.: 477868-66-9
M. Wt: 439.84
InChI Key: XTGGZSUMFOVIBF-YCPBAFNGSA-N
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Description

N’-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved through the reaction of 2-chloro-1,3-thiazole with appropriate reagents under controlled conditions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the thiazole derivative with a methoxyphenyl compound, often using a base to facilitate the reaction.

    Formation of the hydrazide linkage: The final step involves the reaction of the intermediate compound with a hydrazide derivative, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N’-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N’-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N’-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide: This compound is unique due to its specific combination of functional groups and aromatic rings.

    Other thiazole derivatives: Compounds with similar thiazole rings but different substituents may have different properties and applications.

    Hydrazide derivatives: Compounds with hydrazide linkages but different aromatic rings or substituents may also be of interest for comparison.

Uniqueness

The uniqueness of N’-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)m

Biological Activity

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide (CAS No. 477868-66-9) is a hydrazone derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole moiety and a trifluoromethyl group, both of which are known to influence biological interactions significantly. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H13ClF3N3O2SC_{19}H_{13}ClF_3N_3O_2S with a molecular weight of 439.84 g/mol. The compound has a predicted density of 1.42g/cm31.42\,g/cm^3 and a pKa value of approximately 11.2211.22, indicating its acidic properties in biological systems .

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and hydrazone functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of the chloro and trifluoromethyl groups enhances their lipophilicity, facilitating better membrane penetration and increased antimicrobial potency .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several enzymes:

  • Cholinesterases : The compound demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for similar hydrazone derivatives ranged from 10 to 34 μM .
  • Cyclooxygenases : Studies suggest that compounds with similar structures may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses. The inhibition of COX enzymes could provide therapeutic benefits in conditions such as arthritis .
  • Lipoxygenases : The compound's structural features suggest potential activity against lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid and play a role in inflammation .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer). Results indicated that the compound exhibits cytotoxic effects with IC50 values suggesting significant potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole-based hydrazones, including derivatives of this compound, revealed strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes due to lipophilic interactions facilitated by the trifluoromethyl group.

Study 2: Enzyme Inhibition Profile

Research on enzyme inhibition highlighted that compounds structurally related to this compound exhibited dual inhibition against AChE and BChE with IC50 values ranging from 7.7 μM to 34 μM. This dual activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Properties

IUPAC Name

N-[(E)-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2S/c20-18-24-10-16(29-18)11-28-15-7-1-12(2-8-15)9-25-26-17(27)13-3-5-14(6-4-13)19(21,22)23/h1-10H,11H2,(H,26,27)/b25-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGGZSUMFOVIBF-YCPBAFNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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